molecular formula C14H11N3O2 B14555253 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene CAS No. 62147-81-3

1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene

Cat. No.: B14555253
CAS No.: 62147-81-3
M. Wt: 253.26 g/mol
InChI Key: PENSAPLCPDMXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene is an organic compound that features a diazo group attached to a benzene ring substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene typically involves the diazotization of an amine precursor. One common method is to start with 4-methylbenzylamine, which is then subjected to diazotization using nitrous acid. The resulting diazonium salt is then coupled with 4-nitrobenzene to form the desired compound. The reaction conditions often involve maintaining a low temperature to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, reagent concentrations, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the diazotization process.

Chemical Reactions Analysis

Types of Reactions: 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form heterocyclic compounds.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.

    Cycloaddition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a metal catalyst.

    Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are employed.

Major Products:

    Substitution Reactions: Substituted benzene derivatives with various functional groups.

    Cycloaddition Reactions:

    Reduction Reactions: Amino-substituted benzene derivatives.

Scientific Research Applications

1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and substituted benzenes.

    Biology: Investigated for its potential as a biochemical probe due to its diazo group, which can form covalent bonds with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates, resulting in the modification of their structure and function.

Comparison with Similar Compounds

    Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.

    Ethyl diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation reactions.

    Diazobenzene (C6H5N2): A diazo compound used in the synthesis of azo dyes.

Uniqueness: 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene is unique due to the presence of both a diazo group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential applications compared to other diazo compounds. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Properties

CAS No.

62147-81-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-[diazo-(4-nitrophenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C14H11N3O2/c1-10-2-4-11(5-3-10)14(16-15)12-6-8-13(9-7-12)17(18)19/h2-9H,1H3

InChI Key

PENSAPLCPDMXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.